1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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Overview
Description
1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core substituted with a 4-fluorophenyl group and a carboxylic acid moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common synthetic route includes the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then subjected to cyclization with sulfur and hydrazine to yield the thieno[2,3-c]pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity. The choice of solvents, reagents, and reaction conditions is critical to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, amines, or hydroxyl groups .
Scientific Research Applications
1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe to study enzyme interactions and protein-ligand binding.
Medicine: The compound exhibits potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is utilized in the development of new materials, such as polymers and dyes, due to its unique structural features
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects, or interact with DNA, resulting in anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- 1-(4-bromophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Uniqueness
1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This fluorine substitution can significantly affect the compound’s biological activity and pharmacokinetic properties, making it a valuable candidate for drug development .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-8(14)3-5-9/h2-6H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAOXDAQDFIRFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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